molecular formula C18H17OPb B13821655 Triphenylplumbanol

Triphenylplumbanol

Cat. No.: B13821655
M. Wt: 456 g/mol
InChI Key: NVXIRLZJUXDBQO-UHFFFAOYSA-N
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Description

Triphenylplumbanol (hypothetical structure: (C₆H₅)₃PbOH) is a lead-based organometallic compound characterized by a central lead atom bonded to three phenyl groups and a hydroxyl group. These compounds are studied for applications in catalysis, material science, and organic synthesis due to lead’s unique electronic and steric properties .

Properties

Molecular Formula

C18H17OPb

Molecular Weight

456 g/mol

InChI

InChI=1S/3C6H5.H2O.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;

InChI Key

NVXIRLZJUXDBQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl lead hydroxide can be synthesized through several methods. One common approach involves the reaction of triphenyl lead chloride with a hydroxide source, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction typically proceeds as follows:

(C6H5)3PbCl+NaOH(C6H5)3PbOH+NaCl(C₆H₅)₃PbCl + NaOH \rightarrow (C₆H₅)₃PbOH + NaCl (C6​H5​)3​PbCl+NaOH→(C6​H5​)3​PbOH+NaCl

The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of triphenyl lead hydroxide may involve large-scale reactions using similar principles. The use of continuous reactors and automated systems can enhance the efficiency and yield of the process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Triphenyl lead hydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form lead(IV) compounds.

    Reduction: It can be reduced to lead(II) compounds.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions.

Major Products Formed

    Oxidation: Lead(IV) oxide or other lead(IV) compounds.

    Reduction: Lead(II) hydroxide or lead(II) salts.

    Substitution: Various organolead compounds with different functional groups.

Scientific Research Applications

Triphenyl lead hydroxide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.

    Biology: Studies have explored its effects on biological systems, including its potential as a lead-based drug.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, although its toxicity remains a concern.

    Industry: It is used in the production of lead-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which triphenyl lead hydroxide exerts its effects involves the interaction of the lead atom with various molecular targets. The phenyl groups provide stability to the compound, while the hydroxide group can participate in hydrogen bonding and other interactions. The lead atom can form coordination complexes with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists multiple triphenylplumbane derivatives with varying substituents, enabling a comparative analysis of their structural and functional differences. Below is a detailed comparison:

Table 1: Key Triphenylplumbane Derivatives and Their Properties

CAS Number Substituent Key Characteristics (Inferred from Evidence)
[7226-17-7] 1,2,2-Trifluoroethenyl High electronegativity from fluorine enhances stability; potential use in fluorinated polymers.
[5072-98-0] 2-Phenylethynyl Conjugated triple bond may improve conductivity in organic electronics.
[1639-72-1] Prop-2-enylsulfanyl Sulfur-containing group increases nucleophilicity; possible applications in cross-coupling reactions.
[1441-24-3] (4-Chlorophenyl)sulfanyl Chlorine and sulfur substituents enhance oxidative stability; likely used in corrosion-resistant coatings.
[1064-41-1] Triphenylplumbylmethyl Dimeric structure with two lead atoms; high molecular weight suggests low solubility in polar solvents.
[2177-16-4] 4-Ethenylphenyl Ethenyl group enables polymerization; potential precursor for lead-containing polymers.

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

  • Fluorinated substituents (e.g., [7226-17-7]) increase thermal and oxidative stability due to strong C-F bonds and electron-withdrawing effects .
  • Electron-rich groups like phenylethynyl ([5072-98-0]) or ethenyl ([2177-16-4]) enhance reactivity in π-conjugated systems, making them suitable for optoelectronic materials .

Sulfur-Containing Derivatives :

  • Sulfanyl groups (e.g., [1639-72-1], [1441-24-3]) improve nucleophilic character, enabling applications in catalytic cycles or as ligands in metal-organic frameworks .

Dimeric and Polymeric Structures :

  • Compounds like [1064-41-1] and [2177-16-4] exhibit extended structures, suggesting utility in supramolecular chemistry or polymer networks .

Hypothetical Properties of Triphenylplumbanol

  • Solubility: Polar hydroxyl group could improve solubility in protic solvents relative to non-polar derivatives like [1064-41-1].
  • Reactivity : Likely to act as a weak acid or participate in hydrogen bonding, distinguishing it from inert halogenated analogs.

Research Implications and Gaps

The evidence highlights a focus on halogenated and sulfur-modified triphenylplumbanes, but hydroxyl derivatives remain understudied. Future research should explore:

  • Synthesis and characterization of this compound.
  • Comparative studies on its catalytic efficiency versus sulfur/fluorine analogs.

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